3-(Cyclopent-2-en-1-yl)propan-1-amine
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Overview
Description
It is a white to yellowish crystalline powder with a molecular weight of 125.215 g/mol. This compound has been used in various scientific experiments and has shown potential in several applications, including fertility treatments and anti-inflammatory studies.
Preparation Methods
3-(Cyclopent-2-en-1-yl)propan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromocyclopentene with ethyl amine and sodium ethoxide. Another method involves the reaction of 3-chlorocyclopentene with propyl amine and sodium hydride. These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
3-(Cyclopent-2-en-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can undergo substitution reactions with halides or other electrophiles.
Scientific Research Applications
3-(Cyclopent-2-en-1-yl)propan-1-amine has been utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its interaction with estrogen receptors and its potential role in fertility treatments.
Medicine: Research has explored its anti-inflammatory properties and potential use in weight loss.
Industry: It is used in the development of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-2-en-1-yl)propan-1-amine involves its interaction with estrogen receptors. As a non-steroidal estrogen agonist, it binds to these receptors and modulates their activity, which can influence various biological processes. This interaction is crucial for its applications in fertility treatments and anti-inflammatory research.
Comparison with Similar Compounds
3-(Cyclopent-2-en-1-yl)propan-1-amine can be compared to other cyclic amine compounds, such as:
Cyclopentylamine: Similar in structure but lacks the double bond in the cyclopentene ring.
Cyclohexylamine: Contains a six-membered ring instead of a five-membered ring.
Phenylpropanolamine: Contains a phenyl group instead of a cyclopentene ring.
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
3-cyclopent-2-en-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h1,4,8H,2-3,5-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZUNCHPJCXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.